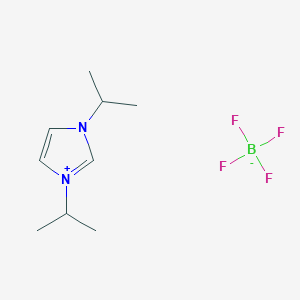

1,3-Diisopropylimidazolium tetrafluoroborate

概要

説明

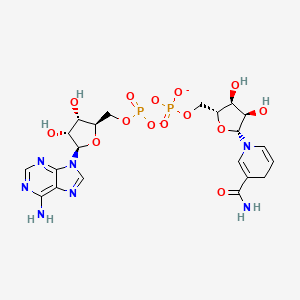

1,3-Diisopropylimidazolium tetrafluoroborate is a type of N-heterocyclic carbene (NHC) compound . It has the empirical formula C9H17N2 · BF4 and a molecular weight of 240.05 .

Molecular Structure Analysis

The molecular structure of 1,3-Diisopropylimidazolium tetrafluoroborate consists of a diisopropyl-imidazolium cation and a tetrafluoroborate anion . The SMILES string representation of the molecule isFB-(F)F.CC(C)n1ccn+C(C)C . Physical And Chemical Properties Analysis

1,3-Diisopropylimidazolium tetrafluoroborate is a solid at room temperature . It has a melting point range of 62-79 °C . The compound is suitable for use as a catalyst in chemical reactions .科学的研究の応用

Catalyst in Chemical Synthesis

1,3-Diisopropylimidazolium tetrafluoroborate: is often used as a catalyst in chemical reactions due to its ability to stabilize transition states and lower activation energies. Its efficiency as a catalyst has been explored in reactions such as the Stille coupling , which is pivotal in the synthesis of complex organic molecules .

Electrolyte in Battery Technology

In the field of energy storage, this compound serves as a high-performance electrolyte in lithium-ion batteries . Its ionic nature and thermal stability contribute to enhanced conductivity and battery life, making it a valuable component in developing more efficient energy storage systems .

Solvent for Material Science

Due to its ionic liquid properties, it acts as a solvent in the preparation of advanced materials. It’s particularly useful in the synthesis of nanomaterials , where it can control particle size and distribution without the need for additional stabilizing agents .

Hydrogen Storage Research

1,3-Diisopropylimidazolium tetrafluoroborate: is utilized in hydrogen storage research. Its structure can interact with hydrogen molecules, which is crucial for developing safe and efficient hydrogen storage methods, a key challenge in the utilization of hydrogen as a clean energy source .

N-Heterocyclic Carbene Precursor

This compound is a precursor to N-heterocyclic carbenes (NHCs) , which are highly sought after in organometallic chemistry for their role as ligands in catalyst design. NHCs derived from this compound can lead to catalysts that facilitate a variety of organic transformations .

Pharmaceutical Research

In pharmaceutical research, it’s used as a reagent in the synthesis of drug compounds, especially in the creation of novel pharmaceuticals where specific ionic liquids can play a role in improving drug solubility and stability .

Green Chemistry Applications

As a green solvent, 1,3-Diisopropylimidazolium tetrafluoroborate is employed in eco-friendly processes. Its non-volatile nature and recyclability make it an excellent alternative to traditional organic solvents, reducing environmental impact and enhancing sustainability in chemical processes .

Analytical Chemistry

In analytical chemistry, it’s used in chromatographic techniques for the separation of complex mixtures. Its unique properties can improve the resolution and efficiency of chromatographic separations, leading to more accurate and reliable analytical results .

作用機序

Target of Action

1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) primarily targets the extracellular matrix (ECM) proteins in the liver . These proteins play a crucial role in the structural integrity and function of the liver.

Mode of Action

DPIM interacts with its targets by reducing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing the matrix metalloproteinase-mediated ECM remodeling . MCP-1 is a key player in the recruitment of immune cells to the liver, contributing to inflammation and fibrosis. By reducing MCP-1 expression, DPIM can decrease inflammation and collagen deposition in the liver .

Biochemical Pathways

The primary biochemical pathway affected by DPIM is the MCP-1 mediated inflammatory pathway . By reducing MCP-1 expression, DPIM decreases the infiltration of immune cells into the liver, thereby reducing inflammation and fibrosis. Additionally, DPIM enhances the activity of matrix metalloproteinases, enzymes that degrade the ECM, thereby promoting ECM remodeling and reducing fibrosis .

Result of Action

The result of DPIM’s action is a significant reduction in inflammation and collagen deposition in the liver . This can lead to a decrease in liver fibrosis, a condition characterized by the excessive accumulation of ECM proteins that can disrupt liver function .

Action Environment

Safety and Hazards

The safety information for 1,3-Diisopropylimidazolium tetrafluoroborate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKQPXYUPOKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584748 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diisopropylimidazolium tetrafluoroborate | |

CAS RN |

286014-34-4 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

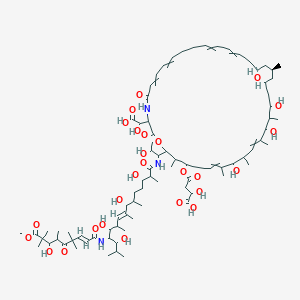

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there other studies exploring the therapeutic potential of imidazolium salts in inflammatory conditions?

A2: While the provided abstract [] does not mention 1,3-Diisopropylimidazolium tetrafluoroborate specifically, it highlights that an orally available small imidazolium salt showed efficacy in ameliorating inflammation and fibrosis in a murine model of cholestasis. This research indicates that the therapeutic potential of imidazolium salts extends beyond 1,3-Diisopropylimidazolium tetrafluoroborate and warrants further exploration for various inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)

![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)